2,2-Dimethyl-3'-methoxybutyrophenone
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Overview
Description
2,2-Dimethyl-3’-methoxybutyrophenone, commonly known as DMMPB, is a chemical compound that belongs to the class of aryl ketones1. It has gained popularity as an effective photoinitiator in photopolymerization1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,2-Dimethyl-3’-methoxybutyrophenone. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions2.Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-3’-methoxybutyrophenone is C13H18O23. Its molecular weight is 206.284. Unfortunately, I couldn’t find specific information on its 3D structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2,2-Dimethyl-3’-methoxybutyrophenone. However, as an aryl ketone, it may undergo reactions typical of this class of compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3’-methoxybutyrophenone are not fully detailed in the available sources. However, its molecular formula is C13H18O2 and its molecular weight is 206.283.Scientific Research Applications
Total Synthesis of Lespeflorins
The compound 2,2-Dimethyl-3'-methoxybutyrophenone is utilized in the synthesis of complex organic structures, such as the total synthesis of natural Lespeflorins A_3. This process involves several steps including C-prenylation, catalytic cyclization, and aldol condensation reactions. The successful synthesis of Lespeflorins A_3 demonstrates the compound's utility in creating novel compounds with potential biological activities (Feng Ya, 2014).
Antimicrobial Activities
Research on the stems of Juncus effusus led to the identification of new phenanthrenes with antimicrobial properties. One of these compounds showed significant antifungal and antibacterial activities, demonstrating the potential of natural products in developing new antimicrobial agents (Wei Zhao et al., 2018).
Methoxytropolones Synthesis
Methoxytropolones, derived from 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, have been investigated for their therapeutic development potential. This research showcases the adaptability of chemical frameworks for the synthesis of biologically active molecules (Yvonne D. Williams et al., 2013).
Biodegradation of Plastic Monomers
The biodegradation of 2,6-dimethylphenol, a plastic monomer, by Mycobacterium neoaurum B5-4, highlights the environmental applications of microbial degradation. This research not only provides an effective method to eliminate pollutants but also advances the understanding of microbial degradation pathways (Junbin Ji et al., 2019).
Photoremoval of Protecting Groups
The study of 2,5-dimethylphenacyl esters explores their application as photoremovable protecting groups for carboxylic acids. This research is crucial for organic synthesis and biochemistry, demonstrating the role of light in modifying molecular structures (M. Zabadal et al., 2001).
Safety And Hazards
I couldn’t find specific safety and hazard information for 2,2-Dimethyl-3’-methoxybutyrophenone. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.
Future Directions
The future directions of 2,2-Dimethyl-3’-methoxybutyrophenone are not clearly defined. However, given its role as a photoinitiator in photopolymerization1, it may have potential applications in areas where photopolymerization is used, such as in the production of coatings, inks, and adhesives.
Please note that this information is based on the available sources and there might be more recent studies or data related to 2,2-Dimethyl-3’-methoxybutyrophenone.
properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-13(2,3)12(14)10-7-6-8-11(9-10)15-4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOIICJGHFQZNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642420 |
Source
|
Record name | 1-(3-Methoxyphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3'-methoxybutyrophenone | |
CAS RN |
898765-06-5 |
Source
|
Record name | 1-(3-Methoxyphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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